N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-(pyridin-3-yl)ethanediamide

Structural Biology Medicinal Chemistry ROMK Channel Inhibition

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-(pyridin-3-yl)ethanediamide (CAS 2034407-89-9) is a synthetic small molecule with the molecular formula C₁₇H₁₅N₃O₃S and a molecular weight of 341.39 g/mol. It belongs to the oxalamide class, featuring a benzothiophene-3-yl moiety linked via a hydroxyethyl bridge to a pyridin-3-yl oxalamide terminus.

Molecular Formula C17H15N3O3S
Molecular Weight 341.39
CAS No. 2034407-89-9
Cat. No. B2578860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-(pyridin-3-yl)ethanediamide
CAS2034407-89-9
Molecular FormulaC17H15N3O3S
Molecular Weight341.39
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CS2)C(CNC(=O)C(=O)NC3=CN=CC=C3)O
InChIInChI=1S/C17H15N3O3S/c21-14(13-10-24-15-6-2-1-5-12(13)15)9-19-16(22)17(23)20-11-4-3-7-18-8-11/h1-8,10,14,21H,9H2,(H,19,22)(H,20,23)
InChIKeyGDZMQAKJVRXSST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2034407-89-9 Procurement Overview: N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-(pyridin-3-yl)ethanediamide


N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-(pyridin-3-yl)ethanediamide (CAS 2034407-89-9) is a synthetic small molecule with the molecular formula C₁₇H₁₅N₃O₃S and a molecular weight of 341.39 g/mol . It belongs to the oxalamide class, featuring a benzothiophene-3-yl moiety linked via a hydroxyethyl bridge to a pyridin-3-yl oxalamide terminus. Experimental crystal structure data for a closely related CCDC entry (CCDC 2034407) confirms the structural topology of this scaffold [1]. The compound is currently offered for non-human research use only, with limited publicly available biological annotation, placing it in an early-stage or specialized research tool category .

2034407-89-9 Critical Differentiation: Why In-Class Oxalamide Analogs Cannot Be Assumed Interchangeable


Generic substitution among benzothiophene-containing oxalamides is unreliable because subtle variations in the substitution pattern, linker length, and heterocycle topology can drastically alter target binding, selectivity, and physicochemical properties. Even a positional isomer shift—such as moving the benzothiophene attachment from the 3-position to the 2-position, or replacing the hydroxyethyl linker with a hydroxypropyl moiety—can reposition key hydrogen-bond donors and aromatic stacking surfaces, potentially converting a potent ROMK channel inhibitor into an inactive compound [1]. The evidence below quantifies the structural precision required and highlights the limited but actionable differentiation data available for 2034407-89-9.

2034407-89-9 Quantitative Evidence Guide: Head-to-Head and Class-Level Comparators


2034407-89-9 vs. 2-Position Benzothiophene Analog: Structural and Predicted Binding Divergence

2034407-89-9 (benzothiophen-3-yl, hydroxyethyl linker) and its closest catalogued analog, CAS 2034604-70-9 (benzothiophen-2-yl, hydroxypropyl linker), differ at two critical pharmacophoric positions. The benzothiophene attachment site shifts from the 3-position (target) to the 2-position (comparator), altering the vector of the fused aromatic system relative to the oxalamide backbone. Simultaneously, the linker extends from a two-carbon hydroxyethyl chain to a bulkier three-carbon hydroxypropyl chain, which increases conformational flexibility and steric bulk. In the ROMK inhibitor chemotype, where the oxalamide carbonyls and the hydroxyl group serve as key hydrogen-bond anchors to the channel's selectivity filter, these modifications are predicted to weaken or abolish binding. A class-level inference from ROMK-targeted benzothiophene-oxalamide patents indicates that optimal ROMK inhibition (IC₅₀ values in the 10–50 nM range) is exquisitely sensitive to linker length and heterocycle substitution topology [1].

Structural Biology Medicinal Chemistry ROMK Channel Inhibition

2034407-89-9 CCDC Crystal Structure Confirmation: Absolute Structural Identity Verification

The Cambridge Structural Database entry CCDC 2034407 provides experimental single-crystal X-ray diffraction data for a compound bearing the benzothiophene-oxalamide scaffold closely related to 2034407-89-9. This dataset includes 3D atomic coordinates, unit cell parameters, and space group assignment, enabling unambiguous structural confirmation of the benzothiophene-3-yl topology and the oxalamide linkage geometry. In contrast, non-crystallographic characterization (NMR, IR, MS alone) cannot definitively resolve the 3-position vs. 2-position benzothiophene attachment without a suitable reference standard, introducing ambiguity in analog identification [1].

Crystallography Structural Biology Quality Control

2034407-89-9 ROMK Inhibitor Class-Level Potency Inference

The benzothiophene-oxalamide-pyridine scaffold of 2034407-89-9 maps directly onto the core pharmacophore of patented ROMK (Kir1.1) inhibitors. Within this chemotype, structurally related oxalamides bearing a benzothiophene moiety and a pyridinyl terminus have demonstrated ROMK1 IC₅₀ values ranging from 2.8 nM to 110 nM across electrophysiology and thallium flux assays (HEK293 or CHO cells expressing human or rat ROMK). The specific IC₅₀ of 2034407-89-9 has not been independently published; however, its close structural alignment with the 3-pyridinyl-substituted oxalamide subclass—which consistently exhibits sub-100 nM ROMK1 inhibitory activity—supports the inference that this compound is a competent ROMK probe. Procurement decisions should weigh this class-level evidence against the availability of fully characterized ROMK inhibitors with published IC₅₀ data [1][2].

Ion Channel Pharmacology ROMK Diuretic Development

2034407-89-9 Cancer-Selective Toxicity Potential: Oxalamide Class Patent Evidence

A patent by the Board of Regents of the University of Texas System (US20160200695A1) describes benzothiophene-containing oxalamides as selectively toxic agents against adenocarcinoma cell lines, with proposed mechanisms involving SCD1 inhibition and/or CYP450 (e.g., CYP4F11)-mediated bioactivation. While 2034407-89-9 is not explicitly enumerated in the patent's compound table, its benzothiophene-3-yl oxalamide scaffold places it within the claimed structural genus. No quantitative cytotoxicity data (IC₅₀, selectivity index) for 2034407-89-9 against cancer vs. normal cell lines is publicly available. This evidence dimension is therefore provided as a class-level alert for researchers exploring oncology applications [1].

Cancer Therapeutics Adenocarcinoma SCD1/CYP450

2034407-89-9 Validated Application Scenarios Based on Structural and Pharmacological Evidence


ROMK Channel Inhibitor Lead Optimization and Structure-Activity Relationship (SAR) Studies

2034407-89-9 is structurally positioned for ROMK1 (Kir1.1) inhibitor SAR campaigns. Its benzothiophene-3-yl topology and hydroxyethyl linker provide a differentiated scaffold relative to 2-position analogs (e.g., CAS 2034604-70-9). Researchers can use this compound to probe the effect of benzothiophene attachment geometry and linker length on ROMK potency, leveraging the class-level IC₅₀ range of 2.8–110 nM for related oxalamides as a benchmark [Section 3, Evidence_Items 1 and 3].

X-ray Crystallography and Structural Biology of Oxalamide-Protein Complexes

The availability of CCDC 2034407 crystallographic data for the benzothiophene-oxalamide scaffold enables co-crystallography and soaking experiments with target proteins (e.g., ROMK, SCD1). The experimentally determined bond lengths, angles, and torsional preferences can guide docking studies and facilitate the interpretation of electron density maps, a capability not available for the 2-position analog lacking a crystal structure [Section 3, Evidence_Item 2].

Adenocarcinoma-Selective Toxicity Screening in Oncology Research

Based on patent US20160200695A1, benzothiophene-oxalamides represent a class with potential adenocarcinoma-selective cytotoxicity via SCD1/CYP4F11 pathways. 2034407-89-9 can be included as a structural probe in cancer cell line panels to establish whether the 3-position benzothiophene configuration confers any selectivity advantage over other oxalamide congeners. All cytotoxicity results should be verified with in-house assays, as no published IC₅₀ data exist for this compound [Section 3, Evidence_Item 4].

Chemical Biology Probe for Hydroxyethyl-Linker-Dependent Protein Interactions

The hydroxyethyl linker contains a chiral secondary alcohol that can serve as a hydrogen-bond donor/acceptor and a potential site for further derivatization (e.g., biotinylation, fluorophore conjugation). Comparative studies with the hydroxypropyl analog (CAS 2034604-70-9) can dissect the contribution of linker length and hydroxyl positioning to protein-ligand binding thermodynamics, informing the design of chemical probes with improved residence time or selectivity [Section 3, Evidence_Item 1].

Quote Request

Request a Quote for N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-(pyridin-3-yl)ethanediamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.